molecular formula C15H11N3O2S2 B2689792 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid CAS No. 748778-81-6

2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid

Cat. No.: B2689792
CAS No.: 748778-81-6
M. Wt: 329.39
InChI Key: SUTUUAVFYZIJSH-UHFFFAOYSA-N
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Description

This compound features a bicyclic 2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene core linked via a sulfanyl group to a nicotinic acid moiety. Its molecular formula is C₁₆H₁₁N₃O₂S₂, with a molecular weight of 341.41 g/mol (PubChem CID: Not explicitly listed in evidence) .

Properties

IUPAC Name

2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-15(20)9-4-2-6-16-12(9)22-14-11-8-3-1-5-10(8)21-13(11)17-7-18-14/h2,4,6-7H,1,3,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTUUAVFYZIJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid involves multiple steps, typically starting with the preparation of the bicyclic core. This core can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors.

Chemical Reactions Analysis

2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one (PI-24108)
  • Structure : C₉H₈N₂OS (MW: 192.24 g/mol; CAS: 14346-25-9) .
  • Key Differences : Replaces the sulfanyl-nicotinic acid group with a ketone.
4-Chloro-6-(4-chlorophenyl)-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene
  • Structure: Not fully detailed, but includes chlorine substituents .
  • Key Differences : Chlorine atoms increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.

Functional Group Variations

3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic Acid
  • Structure : C₁₂H₁₃N₃O₂S (MW: 263.32 g/mol; CAS: 690697-36-0) .
  • Key Differences: Substitutes sulfanyl with an amino group and replaces nicotinic acid with propionic acid.
  • Implications: The amino group may alter binding affinity to TPCs, while the shorter propionic acid chain reduces hydrophilicity compared to nicotinic acid.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs
  • Relevance : NAADP is a potent activator of TPCs, triggering lysosomal Ca²⁺ release .
  • Comparison : The target compound’s nicotinic acid moiety may mimic NAADP’s interaction with TPCs, but its sulfanyl-heterocycle could confer distinct pharmacokinetic properties, such as prolonged half-life.

Pharmacological and Mechanistic Insights

Calcium Signaling Pathways
  • Target Compound : Likely modulates TPCs due to structural similarities to NAADP. Evidence suggests sulfanyl groups enhance thiol-mediated interactions with lysosomal channels .
  • Analog Comparison :
    • NED-19 (TPC Inhibitor) : Blocks NAADP-induced Ca²⁺ release . The target compound’s sulfanyl group may compete with NED-19 for TPC binding.
    • Tetrandrine : Dual TPC1/TPC2 inhibitor; the target compound’s smaller size may confer selectivity for specific TPC isoforms .
Cellular Proliferation Effects
  • FBS-Induced Proliferation : In cardiac mesenchymal stromal cells (C-MSCs), NAADP-dependent Ca²⁺ oscillations via TPCs drive proliferation . The target compound’s nicotinic acid group may mimic this effect, while its heterocycle could stabilize intracellular interactions.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Bioactivity Target
Target Compound C₁₆H₁₁N₃O₂S₂ 341.41 Sulfanyl, Nicotinic Acid Moderate TPCs, Calcium Signaling
3-(...-ylamino)-propionic Acid C₁₂H₁₃N₃O₂S 263.32 Amino, Propionic Acid Low Unknown
1,2,3,5-Tetrahydro-...indene-4-one C₉H₈N₂OS 192.24 Ketone Low Not Reported
4-Chloro-6-(4-chlorophenyl)-...indene Not Provided Not Provided Chlorine Substituents Very Low Not Reported

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The sulfanyl and nicotinic acid groups are critical for TPC interaction. Modifying these moieties (e.g., replacing sulfanyl with amino) reduces predicted bioactivity .
  • Therapeutic Potential: The compound’s dual hydrophilicity and heterocyclic stability make it a candidate for targeting TPCs in cardiac repair or cancer .
  • Limitations : Direct mechanistic data on the target compound are absent; most insights are extrapolated from NAADP and related inhibitors.

Biological Activity

The compound 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-nicotinic acid is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article synthesizes available research findings, including mechanisms of action, biological effects, and potential therapeutic uses.

  • Molecular Formula : C9H10N4S
  • Molar Mass : 206.27 g/mol
  • CAS Number : 303798-10-9

Research indicates that compounds related to nicotinic acid exhibit various mechanisms of action that contribute to their biological effects:

  • Lipid Modulation : Nicotinic acid is known for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol levels. This lipid-modifying effect is mediated through activation of G protein-coupled receptors (GPCRs) such as GPR109A .
  • Anti-inflammatory Effects : Emerging evidence suggests that nicotinic acid derivatives may exert non-lipid-mediated anti-inflammatory effects. These include enhancing adiponectin secretion, which plays a role in metabolic regulation and inflammation .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties associated with nicotinic acid derivatives, possibly linked to their role in NAD+ metabolism, which is essential for cellular energy production and DNA repair .

Cardiovascular Health

Numerous studies have evaluated the impact of nicotinic acid on cardiovascular health:

  • A systematic review highlighted that niacin treatment reduces cardiovascular events and progression of atherosclerosis, emphasizing its lipid-altering properties .
  • Clinical trials have shown that niacin can significantly improve HDL cholesterol levels, which is inversely related to coronary heart disease risk .

Metabolic Disorders

Nicotinic acid has been studied for its potential benefits in metabolic disorders:

  • Research indicates that high doses of niacin can improve insulin sensitivity and may help mitigate the risk of type 2 diabetes, although caution is advised due to the risk of inducing diabetes in some patients .

Cancer Research

Investigations into the anticancer properties of nicotinic acid derivatives are ongoing:

  • Some preclinical studies suggest that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into their mechanisms and efficacy .

Summary of Research Findings

Study FocusFindingsReference
Cardiovascular EffectsNiacin lowers LDL and raises HDL cholesterol; reduces cardiovascular events
Anti-inflammatory EffectsEnhances adiponectin secretion; potential atheroprotective role
Metabolic EffectsMay improve insulin sensitivity; caution in diabetes risk
Anticancer PropertiesPotential cytotoxic effects on cancer cell lines; further research needed

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